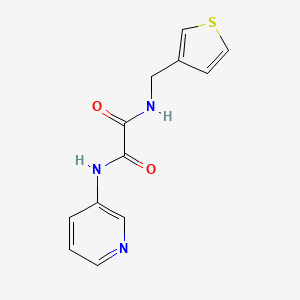

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide, also known as PTIO, is a nitric oxide (NO) scavenger that is widely used in scientific research. PTIO is a small molecule that has been shown to be effective in inhibiting the biological effects of NO in various experimental models.

Aplicaciones Científicas De Investigación

Cu-Catalyzed N-Arylation

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide and related compounds have been explored for their utility in catalyzing N-arylation reactions. For instance, a study discovered that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) acts as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This method showcases excellent chemoselectivity between aryl iodides and bromides, along with a high tolerance for a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Structural and Theoretical Analysis

Structural and theoretical analyses of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs have provided insights into their crystallization behavior and intermolecular interactions. These studies reveal significant details about their conformational polymorphs, emphasizing the role of hydrogen bonding in their supramolecular assembly. Computational chemistry has shown that molecules with syn and anti conformations have nearly identical energies, indicating flexible adaptation in various environments (Jotani et al., 2016).

Supramolecular Architecture

The crystal structure analysis of bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate highlighted the formation of a three-dimensional supramolecular architecture. In this structure, amino and pyridinium groups of the N1,N2-di(pyridinium-4-yl)oxalamide cations are hydrogen bonded to the O atoms of centrosymmetric isopolyoxometalate β-[Mo8O26]4− anions. This arrangement demonstrates the potential of such compounds in forming complex supramolecular networks (Qin, Dong, Li, & Gong, 2010).

Ligand Efficiency in Metal Catalysis

Research on N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has shown it to be an effective ligand for copper-catalyzed coupling reactions. This compound significantly enhances the efficiency of coupling between (hetero)aryl halides and 1-alkynes, underlining the critical role of oxalamide derivatives in facilitating metal-catalyzed organic transformations (Chen, Li, Xu, & Ma, 2023).

Propiedades

IUPAC Name |

N'-pyridin-3-yl-N-(thiophen-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-11(14-6-9-3-5-18-8-9)12(17)15-10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKUSUNTDFAMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2604603.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide](/img/structure/B2604608.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2604609.png)

![(4-Methylthiophen-2-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2604612.png)

![1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2604619.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604622.png)